有效霉素 H

描述

Validamycin A is a member of the class of validamycins. It is a major validamycin produced by Streptomyces hygroscopicus1. It is used as an inhibitor of trehalase21. It is used for the control of sheath blight of rice and damping-off of cucumbers21.

Synthesis Analysis

A 45 kb DNA sequencing analysis from Streptomyces hygroscopicus 5008 involved in validamycin A (VAL-A) biosynthesis revealed 16 structural genes, 2 regulatory genes, 5 genes related to transport, transposition/integration or tellurium resistance3. A cluster of eight reassembled genes was found to support VAL-A synthesis in a heterologous host, S. lividans 13263.

Molecular Structure Analysis

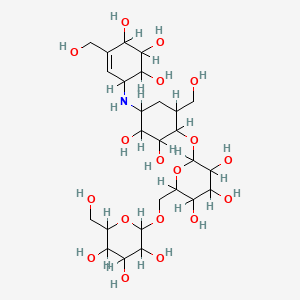

The molecular formula of Validamycin A is C20H35NO131. The structure of Validamycin A includes (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol in which the hydroxy group at position 1 has been converted to its beta-D-glucoside1.

Chemical Reactions Analysis

In vivo inactivation of the putative glycosyltransferase gene (valG) abolished the final attachment of glucose for VAL production and resulted in accumulation of the VAL-A precursor, validoxylamine3.

Physical And Chemical Properties Analysis

The molecular weight of Validamycin A is 497.5 g/mol1.

科学研究应用

控制植物病害

有效霉素对控制由尖孢镰刀菌属引起的植物病害有效。它通过降低海藻糖酶活性以及葡萄糖和丙酮酸的产生来抑制禾谷镰刀菌中脱氧雪腐烯酸 (DON) 的合成,DON 是一种真菌毒素和毒力因子。这导致对小麦中的禾谷镰刀菌枯萎病具有双重功效:抑制 DON 生物合成和诱导寄主抗性 (Li 等,2019)。

抑制昆虫的糖代谢和几丁合成

有效霉素显着抑制斜纹夜蛾的糖代谢和几丁合成。它影响幼虫的生长和发育,降低化蛹率并下调参与糖酵解、三羧酸 (TCA) 循环和几丁合成的基因 (Yu 等,2021)。

对柑桔木虱的分子变化

有效霉素处理诱导柑桔木虱(一种柑橘害虫)的分子变化。它导致差异表达基因 (DEG) 的产生,这些基因主要参与小分子过程、结构分子活性和过渡金属离子结合。这些变化影响几丁代谢和角质层合成,为有效的害虫控制机制提供了见解 (Yu 等,2020)。

环境安全评估

有效霉素的环境影响已经过评估,特别是与土壤中的细菌和真菌生物量有关的影响。它被认为是一种低毒性物质,可以被某些细菌轻松降解,表明与化学农药相比,对环境的干扰最小 (Qian 等,2007)。

农业应用

有效霉素是一种重要的农业抗生素,在亚洲广泛用作水稻和小麦的保护剂,以对抗茄疫病菌 (Chen 等,2017)。它还用于毛细管区电泳中,用于测定农业中的杀菌剂水平 (He 等,2003)。

生物合成研究

对有效霉素生物合成的研究已经确定了链霉菌 hygroscopicus 中的关键中间体和途径,为未来的抗生素开发和生产增强提供了至关重要的见解 (Yu 等,2005), (Nargotra,2017)。

生物转化和工业应用

已经研究了使用链霉菌 hygroscopicus 从有效氧胺 A 生物转化有效霉素 A,以提高商业产量。这项研究对于大规模生产和具有成本效益的抗生素制造至关重要 (Fan 等,2013), (Zhou 和 Zhong,2015)。

对分子和基因组方面的见解

研究已经深入探讨了有效霉素生物合成的分子和基因组方面及其在链霉菌 hygroscopicus 中的热调节生产。了解这些机制对于提高产量和优化工业生物过程至关重要 (Wu 等,2012)。

安全和危害

Validamycin A is a combustible liquid5. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye5. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak5.

属性

IUPAC Name |

2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQHOQRBXQDUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926921 | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[6-[2,3-Dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

CAS RN |

12650-72-5, 130812-69-0 | |

| Record name | Validamycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Validamycin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130812690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-tert-butyl-2-(N-[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-3-hydroxyanilino)-2-(1H-indol-3-yl)acetamide](/img/structure/B1226817.png)

![1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B1226818.png)

![[6-[2-[4-(10,12-Dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1226825.png)

![4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B1226830.png)

![2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate](/img/structure/B1226832.png)

![2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione](/img/structure/B1226836.png)

![3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid](/img/structure/B1226837.png)

![4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide](/img/structure/B1226841.png)

![[[2-[(4,5-dimethyl-2-thiazolyl)amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester](/img/structure/B1226842.png)